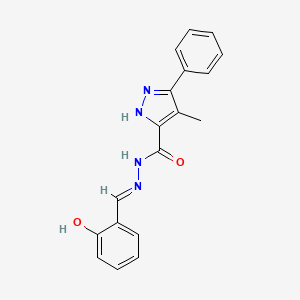

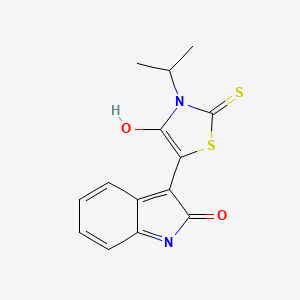

![molecular formula C19H31N5O3 B2980890 8-[(2,6-二甲基吗啉-4-基)甲基]-1,3-二甲基-7-(3-甲基丁基)-3,7-二氢-1H-嘌呤-2,6-二酮 CAS No. 838905-06-9](/img/structure/B2980890.png)

8-[(2,6-二甲基吗啉-4-基)甲基]-1,3-二甲基-7-(3-甲基丁基)-3,7-二氢-1H-嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of purine, which is an aromatic organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The compound contains a purine ring, which is a heterocyclic aromatic organic compound, along with a morpholine ring, which is a six-membered ring with four carbon atoms and one oxygen and one nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the morpholine ring could influence the compound’s solubility in water .科学研究应用

Enhanced Water Solubility

The introduction of the 2,6-dimethylmorpholin-4-yl group through a Mannich reaction has been shown to increase the water solubility of certain compounds . This enhanced solubility can significantly improve the bioavailability of pharmaceuticals, allowing for more efficient drug delivery systems.

Biological Activity Potentiation

Molecules bearing a pyrazole ring, similar to the core structure of the compound , have demonstrated increased potency in biological activities such as anti-malarials, anti-proliferates, antiplatelet inhibitors, anti-inflammatory agents, antiviral agents, and NOS inhibitors . This suggests potential applications in developing new therapeutic agents.

Stability and Metal Chelating Properties

Curcuminoids modified with similar structures have shown stability at physiological pH and exhibit minimal metal chelating properties . This stability is crucial for the development of drugs that need to maintain their efficacy under various physiological conditions.

Antioxidant Properties

Compounds synthesized using 2,6-dimethylmorpholine have been investigated for their antioxidant properties, which include reducing power, free radical scavenging, and metal chelating activity . These properties are valuable in the research of diseases caused by oxidative stress.

Antimicrobial Activities

The antimicrobial properties of newly synthesized compounds involving 2,6-dimethylmorpholine have been studied against various microorganisms . This application is significant in the search for new antibiotics and antiseptics.

Chemical Synthesis and Organic Reactions

The Mannich reaction, which is used to introduce the 2,6-dimethylmorpholin-4-yl group, is a fundamental chemical reaction in organic synthesis . This reaction is widely used to create a variety of complex molecules for research in chemistry and materials science.

作用机制

属性

IUPAC Name |

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N5O3/c1-12(2)7-8-24-15(11-23-9-13(3)27-14(4)10-23)20-17-16(24)18(25)22(6)19(26)21(17)5/h12-14H,7-11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZFLBIXWMOELA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

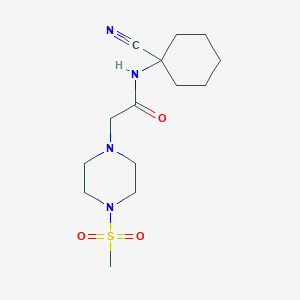

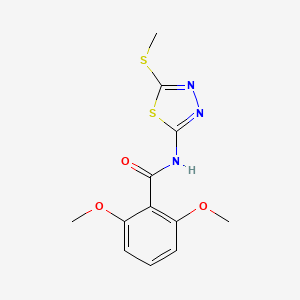

![ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2980810.png)

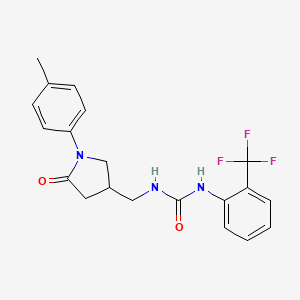

![dimethyl 1-[2-({[(4-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2980816.png)

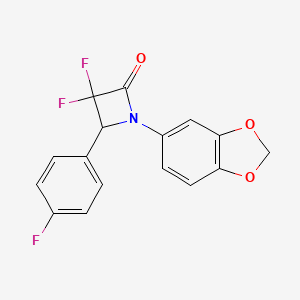

![5-((4-chlorophenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2980818.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2980820.png)

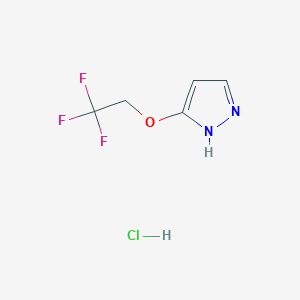

![2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2980822.png)

![5-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2980823.png)

![4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2980824.png)